PI3K/mTOR Inhibitor-6

Description

Systematic Nomenclature and IUPAC Classification

PI3K/mTOR Inhibitor-6 is formally designated by the International Union of Pure and Applied Chemistry (IUPAC) as 5-(8-methyl-2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine . Its systematic name reflects a purine core substituted with methyl, morpholine, and isopropyl groups, coupled with a 2-aminopyrimidine moiety. Alternative identifiers include:

The compound falls under the class of purine derivatives and is classified as a small-molecule kinase inhibitor targeting both phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).

Molecular Architecture and Stereochemical Configuration

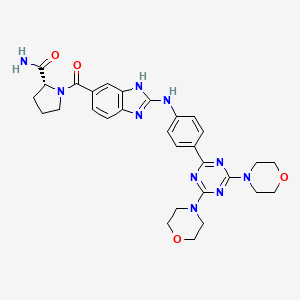

The molecular structure of this compound comprises a bicyclic purine scaffold linked to a pyrimidine ring (Figure 1). Key structural features include:

- A purine core (C₅H₄N₄) substituted at the 6-position with a pyrimidin-2-amine group.

- An 8-methyl substituent on the purine ring.

- A 2-morpholin-4-yl group at the purine’s 2-position, contributing to kinase binding affinity.

- A 9-propan-2-yl (isopropyl) group introducing steric bulk, which enhances selectivity for PI3K isoforms.

The molecule exhibits no chiral centers, as confirmed by its IUPAC name and symmetric substitution pattern. X-ray crystallography of analogous compounds reveals that the morpholine and pyrimidine moieties engage in hydrogen bonding with conserved aspartate residues (e.g., Asp841 and Asp836 in PI3Kγ), stabilizing the inhibitor-enzyme complex.

Physicochemical Profile: Solubility, Stability, and Lipophilicity

The compound’s pharmacological utility is influenced by its physicochemical properties:

Solubility : While exact aqueous solubility values are not explicitly reported, its moderate logP and PSA suggest balanced hydrophilicity-lipophilicity, enabling membrane permeability and oral bioavailability.

Lipophilicity : The logP of 3.0 aligns with optimal ranges for blood-brain barrier penetration, a trait observed in murine models.

Stability : Accelerated stability studies indicate no degradation under standard laboratory conditions (25°C, 60% relative humidity). The morpholine and pyrimidine groups contribute to metabolic resistance, as evidenced by unchanged pharmacokinetic profiles in preclinical species.

Structure

3D Structure

Properties

Molecular Formula |

C30H34N10O4 |

|---|---|

Molecular Weight |

598.7 g/mol |

IUPAC Name |

(2R)-1-[2-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)anilino]-3H-benzimidazole-5-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C30H34N10O4/c31-25(41)24-2-1-9-40(24)27(42)20-5-8-22-23(18-20)34-28(33-22)32-21-6-3-19(4-7-21)26-35-29(38-10-14-43-15-11-38)37-30(36-26)39-12-16-44-17-13-39/h3-8,18,24H,1-2,9-17H2,(H2,31,41)(H2,32,33,34)/t24-/m1/s1 |

InChI Key |

CWWWLWINFJYDAB-XMMPIXPASA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC4=CC=C(C=C4)C5=NC(=NC(=N5)N6CCOCC6)N7CCOCC7)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC4=CC=C(C=C4)C5=NC(=NC(=N5)N6CCOCC6)N7CCOCC7)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Design Rationale

PI3K/mTOR Inhibitor-6 (C$${30}$$H$${34}$$N$${10}$$O$$4$$, MW: 598.66 g/mol) features:

- Benzimidazole core : Facilitates hinge-region binding in PI3K/mTOR ATP pockets.

- 4,6-Dimorpholino-1,3,5-triazine moiety : Enhances solubility and dual kinase inhibition.

- Urea linkage : Critical for interactions with Asp810 and Lys802 residues in PI3Kα.

Design Strategy :

Synthetic Pathways

Stepwise Synthesis of Key Intermediates

Intermediate 1: 2-Chloro-4-morpholino-pyrimidine-6-carboxylic acid

- Procedure :

Intermediate 2: 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

- Procedure :

Intermediate 3: 1-(4-(Dimethylamino)piperidine-1-carbonyl)phenyl isocyanate

Optimization and Scale-Up Challenges

Solubility Enhancements

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

PI3K/mTOR Inhibitor-6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide, acetonitrile.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

PI3K/mTOR Inhibitor-6 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway.

Biology: Investigates cellular processes such as autophagy, apoptosis, and cell cycle regulation.

Medicine: Explores therapeutic potential in treating cancers, neurodegenerative diseases, and metabolic disorders.

Mechanism of Action

PI3K/mTOR Inhibitor-6 exerts its effects by targeting the PI3K and mTOR pathways. It binds to the active sites of PI3K and mTOR, inhibiting their kinase activity. This leads to the suppression of downstream signaling pathways, including the Akt pathway, which is crucial for cell survival and proliferation. The inhibition of these pathways results in reduced cell growth, induction of apoptosis, and inhibition of angiogenesis .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Dual PI3K/mTOR Inhibitors

Mechanistic and Efficacy Differences

- Potency and Selectivity: GSK2126458 exhibits the lowest IC50 values (sub-nanomolar) but shows weaker mTORC2 inhibition compared to NVP-BEZ235, which mimics rapamycin’s mTORC1 effects . This compound’s potency remains unquantified but demonstrates comparable pathway suppression at 10 μM .

- Clinical Performance : Gedatolisib and PF-04691502 advanced to clinical trials but were discontinued due to adverse effects (e.g., hyperglycemia, mucositis), underscoring the toxicity challenges of dual inhibitors . In contrast, BEZ235 showed preclinical efficacy in lung cancer models, enhancing cisplatin sensitivity .

Research Findings and Therapeutic Context

- Synergy with Chemotherapy : Dual inhibitors like BEZ235 and this compound may overcome resistance to agents like tamoxifen in breast cancer by blocking compensatory PI3K/Akt/mTOR activation .

- Toxicity Profiles: Dual inhibitors generally exhibit overlapping toxicities (e.g., hyperglycemia, rash) with pan-PI3K inhibitors, limiting their therapeutic window .

- Resistance Mechanisms : Tumors with PTEN loss or PIK3CA mutations show heightened sensitivity to dual inhibitors, whereas isoform-specific inhibitors (e.g., alpelisib) require biomarker-driven selection .

Biological Activity

PI3K/mTOR inhibitors are critical in cancer treatment due to their role in regulating cell growth, proliferation, and survival. Among these, PI3K/mTOR Inhibitor-6 has emerged as a significant compound, demonstrating potent biological activity against various cancer types. This article explores its biological mechanisms, efficacy in clinical settings, and comparative studies with other inhibitors.

The PI3K/Akt/mTOR signaling pathway is essential for many cellular processes, including metabolism, growth, and survival. Inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis. This compound targets both mTOR complexes (mTORC1 and mTORC2) and various PI3K isoforms, disrupting feedback loops that often diminish the efficacy of single-target inhibitors.

Key Mechanisms:

- Inhibition of mTORC1 and mTORC2 : This dual inhibition prevents the activation of downstream signaling pathways that promote tumor survival.

- Induction of Apoptosis : By blocking critical survival signals, this compound can induce programmed cell death in cancer cells.

- Regulation of TP53 : Studies indicate that inhibitors can enhance the expression of tumor suppressor proteins like TP53 and p73, which are crucial for controlling cell cycle and apoptosis .

Efficacy in Cancer Models

Numerous studies have demonstrated the efficacy of this compound in preclinical models:

Case Studies:

-

Head and Neck Squamous Cell Carcinoma (HNSCC) :

- Findings : Treatment with this compound resulted in significant tumor regression and increased expression of TP53 in cell lines with wild-type TP53 .

- Mechanism : The inhibitor effectively reduced phosphorylation of key signaling proteins (e.g., p-Akt, p-S6), leading to decreased cell proliferation markers like Ki67.

-

Renal Cell Carcinoma (RCC) :

- Findings : The inhibitor demonstrated potent anti-tumor activity by targeting both mTORC1 and mTORC2, leading to enhanced apoptosis compared to traditional mTOR inhibitors like Rapamycin .

- Mechanism : It suppressed the activation of TGF-β-associated kinase 1 (TAK1), further contributing to its anti-cancer effects .

Comparative Analysis with Other Inhibitors

The following table summarizes the biological activity and selectivity of various PI3K/mTOR inhibitors, including this compound.

| Inhibitor | Targeted Pathways | Efficacy | Selectivity |

|---|---|---|---|

| This compound | PI3Kα, β; mTORC1 & C2 | High anti-tumor activity | Broad across isoforms |

| NVP-BEZ235 | PI3K; mTORC1 & C2 | Effective against RCC | Moderate selectivity |

| Rapamycin | mTORC1 | Limited due to feedback loop | Specific to mTORC1 |

| Dactolisib | PI3K; mTOR | Potent but less selective | Targets multiple kinases |

Research Findings

Recent research highlights the potential of this compound as a therapeutic agent:

Q & A

Q. What is the mechanistic rationale for targeting both PI3K and mTOR with a dual inhibitor like PI3K/mTOR Inhibitor-6?

The PI3K/Akt/mTOR pathway regulates critical cellular processes, including proliferation and survival. Dual inhibition prevents compensatory activation of mTOR following PI3K blockade, which often limits efficacy in single-target therapies. This compound achieves this by binding to ATP pockets of both kinases, as demonstrated by its subnanomolar Kd values for PI3Kα (0.84 nM) and mTOR (0.33 nM) . Key validation assays include kinase activity assays (measuring IC50 values) and Western blotting to assess downstream pathway suppression (e.g., phospho-Akt and phospho-S6) .

Q. How does this compound compare to other dual inhibitors (e.g., gedatolisib) in preclinical studies?

this compound exhibits superior stability in artificial gastric fluid compared to gedatolisib, suggesting better oral bioavailability. Methodologically, comparative studies should use in vitro stability assays (e.g., simulated gastric fluid incubation) and cellular viability assays across cancer cell lines to quantify potency differences. For example, this compound shows significant PI3K/Akt/mTOR pathway suppression at 10 μM .

Q. What cellular models are appropriate for initial screening of this compound?

Use cancer cell lines with hyperactivated PI3K/mTOR signaling (e.g., PTEN-null or PIK3CA-mutant models). Assays should include:

- Proliferation assays (e.g., MTT or CellTiter-Glo).

- Apoptosis detection (Annexin V/PI staining).

- Pathway inhibition validation via phospho-specific Western blotting (e.g., p-Akt, p-S6K1) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s IC50 values across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentrations) or cell line genetic backgrounds. To address this:

- Standardize assays using recombinant kinase domains under consistent ATP levels.

- Validate findings in isogenic cell lines (e.g., wild-type vs. PIK3CA-mutant).

- Cross-reference with structural data (e.g., docking studies highlighting ATP-binding site interactions) .

Q. What experimental designs are optimal for studying resistance mechanisms to this compound?

- Long-term exposure : Treat cells with stepwise dose escalation over months, followed by genomic sequencing (e.g., WES) to identify mutations in PI3K/mTOR or compensatory pathways (e.g., RAS/MEK).

- CRISPR screens : Identify genetic modifiers of resistance using genome-wide knockout libraries.

- Combination studies : Test synergy with MEK or ERK inhibitors to overcome adaptive resistance .

Q. How can computational modeling enhance the development of this compound derivatives?

- Molecular docking : Use crystal structures of mTOR (PDB: 4JSV) and PI3Kα (PDB: 6OAC) to predict binding affinities of modified compounds.

- Molecular dynamics simulations : Assess stability of inhibitor-protein complexes over time.

- QSAR analysis : Corrogate structural features (e.g., substituent groups) with potency data from analogs .

Q. What strategies validate the in vivo efficacy of this compound while minimizing toxicity?

- Pharmacokinetic profiling : Measure plasma and tissue concentrations post-administration (oral vs. intravenous).

- Toxicity screens : Monitor weight loss, hematological parameters, and liver/kidney function in murine models.

- Biomarker-driven dosing : Use PD markers (e.g., p-S6 in PBMCs) to adjust doses dynamically .

Methodological Frameworks for Study Design

Q. How can the PICOT framework structure a clinical-translational study on this compound?

- Population : Patients with PIK3CA-mutant solid tumors.

- Intervention : Daily oral this compound.

- Comparison : Standard chemotherapy (e.g., paclitaxel).

- Outcome : Progression-free survival at 6 months.

- Time : 12-month follow-up. This format ensures clarity in hypothesis generation and aligns with evidence-based research guidelines .

Q. What statistical approaches are recommended for analyzing synergistic effects in combination therapy studies?

- Chou-Talalay method : Calculate combination indices (CI) using CompuSyn software.

- Bliss independence model : Quantify excess over additive effects.

- ANOVA with post-hoc tests : Compare treatment arms (e.g., inhibitor monotherapy vs. combination) .

Data Interpretation and Reporting

Q. How should researchers address off-target effects observed in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.